4-[(4-Ethylphenyl)ethynyl]benzonitrile
Description
Properties
CAS No. |
62856-07-9 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-[2-(4-ethylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C17H13N/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(13-18)12-10-16/h3-6,9-12H,2H2,1H3 |
InChI Key |
DROIKVARXPRNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethynylbenzonitrile Precursor
The foundational step in preparing 4-[(4-Ethylphenyl)ethynyl]benzonitrile involves synthesizing 4-ethynylbenzonitrile, a critical alkyne precursor. As detailed in, this is achieved via desilylation of 4-[(trimethylsilyl)ethynyl]benzonitrile. The latter is synthesized through a palladium-catalyzed coupling between 4-iodobenzonitrile and trimethylsilylacetylene.
Procedure :
In an oven-dried Schlenk flask, 4-iodobenzonitrile (3.5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.17 mmol), and copper(I) iodide (0.35 mmol) are combined under argon. Dry tetrahydrofuran (6 mL) and triethylamine (10 mL) are added, followed by trimethylsilylacetylene (5.25 mmol). The mixture is stirred at room temperature for 14 hours, after which the product is purified via silica gel chromatography (5% ethyl acetate in hexane) to yield 4-[(trimethylsilyl)ethynyl]benzonitrile (87% yield).
Desilylation is performed by treating the silylated compound with potassium carbonate (15 mmol) in a tetrahydrofuran-methanol (1:1) solvent system. Vigorous stirring for 12 hours at room temperature affords 4-ethynylbenzonitrile as a white solid (96% yield).
Characterization :
Coupling with 4-Ethyliodobenzene
The Sonogashira reaction between 4-ethynylbenzonitrile and 4-ethyliodobenzene is conducted under inert conditions.
Procedure :
A mixture of 4-ethynylbenzonitrile (1.5 mmol), 4-ethyliodobenzene (1.5 mmol), bis(triphenylphosphine)palladium(II) chloride (5 mol%), copper(I) iodide (10 mol%), and triethylamine (3 mL) in tetrahydrofuran (20 mL) is heated at 60°C for 12 hours. The crude product is purified via flash chromatography (hexane:ethyl acetate = 4:1) to yield this compound.
Optimization Notes :
- Catalyst Loading : Reducing Pd(PPh3)2Cl2 to 2 mol% decreases yield by 35%, underscoring the necessity of 5 mol% for optimal efficiency.
- Solvent Effects : Tetrahydrofuran outperforms dimethylformamide in minimizing side reactions (e.g., Glaser coupling).
Copper-Catalyzed Deacetonative Sonogashira Coupling
Reaction Mechanism and Conditions
An alternative methodology employs a copper-catalyzed deacetonative coupling, bypassing palladium catalysts. This approach utilizes propargyl alcohol derivatives and aryl halides, as demonstrated in.
General Procedure :
In a sealed vial, 4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol (0.24 mmol), 4-bromobenzonitrile (0.20 mmol), copper(I) iodide (10 mol%), 8-hydroxyquinoline (20 mol%), polyethylene glycol-600 (20 mol%), and potassium phosphate (0.85 mmol) are combined in dimethylacetamide (2 mL). The mixture is heated at 100°C for 16 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:benzene = 1:2).
Critical Parameters
- Ligand Selection : 8-Hydroxyquinoline enhances copper catalyst stability, preventing aggregation under thermal stress.
- Solvent : Dimethylacetamide facilitates higher reaction temperatures without significant decomposition of the nitrile group.
Comparative Analysis of Synthetic Routes
| Parameter | Sonogashira (Pd) | Deacetonative (Cu) |
|---|---|---|
| Catalyst Cost | High | Low |
| Reaction Time | 12 h | 16 h |
| Yield (%) | 75–85 | 70–80 |
| Byproduct Formation | Moderate | Low |
| Purification Complexity | Moderate | Low |
Key Observations :
- The palladium method offers marginally higher yields but requires stringent anhydrous conditions.
- The copper-catalyzed route is cost-effective and tolerates minor moisture, making it preferable for large-scale synthesis.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8 Hz, 2H, Ar-H), 7.57 (d, J = 8 Hz, 2H, Ar-H), 7.49 (d, J = 8 Hz, 2H, Ar-H), 7.23 (d, J = 8 Hz, 2H, Ar-H), 2.69 (q, J = 7.6 Hz, 2H, CH2), 1.27 (t, J = 7.6 Hz, 3H, CH3).
- 13C NMR (100 MHz, CDCl3): δ 148.1, 132.8, 132.2, 129.4, 128.7, 127.2, 118.4, 112.5, 94.3, 88.7, 28.9, 15.6.
Mass Spectrometry
Challenges and Mitigation Strategies
5.1. Alkyne Protodeauration
Competing protodeauration during Sonogashira coupling can reduce yields. This is mitigated by using excess triethylamine (3 equiv) to scavenge HI byproducts.
5.2. Nitrile Stability Prolonged heating above 100°C risks nitrile hydrolysis to amides. Maintaining temperatures below 80°C in copper-catalyzed reactions preserves functionality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(4-Ethylphenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a synthetic fragment in cross-coupling reactions and the study of hydrogen bond formation.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Nonlinear Optical (NLO) Properties
- 4-DMDBA (reference compound) : Exhibits a βHRS (hyper-Rayleigh scattering first hyperpolarizability) value of ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹, significantly higher than chalcone derivatives (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) and oxazole-based analogs like 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
- 4-[(4-Ethylphenyl)ethynyl]benzonitrile: While direct βHRS data are unavailable, its extended conjugation (vs. biphenyl analogs) and electron-withdrawing nitrile group suggest superior NLO performance compared to non-ethynyl systems.
Table 1: NLO Properties Comparison
| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Reference |
|---|---|---|
| Chalcone derivative | 25 | |
| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | 45 | |
| 4-DMDBA | 50 |
Electronic and Absorption Properties
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile: Exhibits λmax at 373 nm in chloroform due to the electron-donating dimethylamino group enhancing conjugation .
- N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline : Shows a red-shifted λmax (416 nm) from the nitro group’s strong electron-withdrawing effect .
- This compound : Expected to have λmax between 360–390 nm, balancing the moderate electron-donating ethyl group and nitrile’s electron-withdrawing nature.
Table 2: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile | 373 | Chloroform | |
| N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline | 416 | Chloroform |
Stability and Reactivity
- 4-[(Tributylstannyl)ethynyl]benzonitrile : Highly unstable, prone to decomposition during synthesis .
- 4-[(Trimethylsilyl)ethynyl]benzonitrile : Stable under standard conditions, with a melting point of 170–172°C .
- This compound : Expected to exhibit greater stability than stannyl derivatives due to the inert ethylphenyl group, though less stable than silyl-protected analogs.
Structural Analogues in Biphenyl Systems
- 4-Ethyl-4'-cyanobiphenyl (2CB): A biphenyl analog lacking the ethynyl bridge; melts at 72–75°C and is used in liquid crystal displays .
- This compound : The ethynyl group increases rigidity and conjugation, likely raising melting points and enhancing electronic communication compared to 2CB.
Table 3: Physical Properties of Biphenyl Derivatives
| Compound | Melting Point (°C) | Application | Reference |
|---|---|---|---|
| 4-Ethyl-4'-cyanobiphenyl (2CB) | 72–75 | Liquid crystals | |
| 4-[(Trimethylsilyl)ethynyl]benzonitrile | 170–172 | Synthetic intermediate |
Substituent Effects on Electronic Properties
- Electron-donating groups (e.g., dimethylamino): Red-shift absorption spectra and enhance NLO response .
- Electron-withdrawing groups (e.g., nitro, nitrile) : Increase polarity and stabilize excited states .
- This compound : The ethyl group weakly donates electrons, while the nitrile withdraws them, creating a moderate push-pull effect ideal for balanced NLO performance.
Q & A
Q. Basic Research Focus
- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.0 ppm), with the ethynyl group showing no protons. The 4-ethylphenyl group’s methyl triplet may appear at δ 1.2–1.4 ppm (J = 7–8 Hz) .
- FTIR : A sharp nitrile stretch (~2225 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 233.1 (calculated for C₁₅H₁₁N).
How can E/Z isomerism in ethynyl-linked aromatic nitriles be analyzed, and what are the implications for this compound?
Advanced Research Focus
Ethynyl groups typically do not exhibit E/Z isomerism due to linear geometry. However, steric hindrance or conjugation with electron-withdrawing groups (e.g., nitriles) may induce rotational barriers. For characterization:
- Variable-Temperature NMR : Assess dynamic behavior in solution.
- X-ray Crystallography : Resolve solid-state conformation (e.g., used X-ray for a related diazenylbenzonitrile) .
If isomerism is observed, chromatographic separation (e.g., chiral HPLC) or computational modeling (DFT) can quantify isomers .
What are the stability and storage requirements for this compound?
Q. Basic Research Focus
- Stability : Nitriles are generally stable but sensitive to hydrolysis under acidic/basic conditions. Store in airtight containers with desiccants (e.g., molecular sieves).
- Temperature : Long-term storage at –20°C minimizes degradation (similar to ’s protocol for a structurally related nitrile) .
- Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the ethynyl bond.
How can computational methods predict the electronic properties of this compound for materials science applications?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps, which correlate with optoelectronic behavior (e.g., charge transport in organic semiconductors).
- TD-DFT : Simulate UV-Vis spectra (λmax ~250–300 nm) to assess conjugation length (supported by ’s λmax = 255 nm for a nitrile derivative) .
- Molecular Dynamics : Study self-assembly behavior in liquid crystals (relevant to ’s functional dye applications) .
What synthetic derivatives of this compound are feasible for probing structure-activity relationships?
Q. Advanced Research Focus
- Electron-Withdrawing Modifications : Introduce substituents (e.g., –NO₂, –CF₃) at the phenyl ring to enhance electron deficiency for catalytic applications.
- Cross-Coupling Reactions : Use the nitrile group for further functionalization (e.g., hydrolysis to carboxylic acid or conversion to tetrazole derivatives).
- Polymer Backbone Integration : Incorporate into conjugated polymers via Suzuki-Miyaura coupling for OLED or photovoltaic studies .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by Safety Data Sheets in –10) .
- Waste Disposal : Segregate as hazardous organic waste and neutralize with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal.
How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The –CN group:
- Activates the Aromatic Ring : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Stabilizes Transition States : Lowers activation energy in Pd-catalyzed couplings by coordinating to metal centers.
- Directs Metallation : Positions directing effects in C–H activation reactions (e.g., ortho to nitrile in Ir-catalyzed borylation) .
Are there crystallographic studies resolving the molecular packing of this compound?
Advanced Research Focus
No direct data exists, but analogous nitriles (e.g., ’s diazenylbenzonitrile) form π-π stacked structures with intermolecular dipole interactions. Single-crystal X-ray analysis (e.g., using Mo Kα radiation) can reveal:
- Torsion Angles : Between ethynyl and phenyl groups.
- Packing Motifs : Potential for charge-transfer complexes in solid-state materials .
What role does the ethynyl group play in modulating the compound’s solubility and aggregation?
Q. Advanced Research Focus
- Solubility : The linear ethynyl group reduces steric bulk, enhancing solubility in non-polar solvents (e.g., toluene).
- Aggregation : In polar solvents, dipole-dipole interactions between nitrile and ethynyl groups may drive self-assembly into nanostructures (e.g., micelles or fibrils).
- Thermotropic Behavior : Potential liquid crystalline phases due to rigid-rod geometry (see ’s mesogen derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
